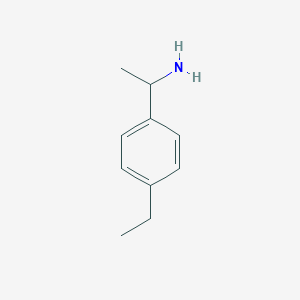

1-(4-Ethylphenyl)ethanamine

描述

Significance in Organic Synthesis and Pharmaceutical Chemistry

In organic synthesis, 1-(4-ethylphenyl)ethanamine is primarily utilized for its chiral properties. It serves as a key intermediate in the synthesis of single-enantiomer compounds, a critical requirement in modern drug development. The specific stereoisomer of a drug can exhibit desired therapeutic effects, while the other may be inactive or even cause adverse effects.

The compound's utility extends to its role as a chiral auxiliary. In this capacity, it can be temporarily incorporated into a non-chiral starting material to guide a chemical reaction, resulting in the preferential formation of one enantiomer of the product. Following the reaction, the auxiliary can be removed and potentially recycled. Furthermore, derivatives of this compound can be synthesized to act as chiral ligands in metal-catalyzed asymmetric reactions, a powerful tool for creating chiral molecules with high efficiency and selectivity. smolecule.com

Research into structurally similar compounds, such as 1-(4-methylphenyl)ethylamine, highlights the potential of these amines as intermediates in the synthesis of pharmaceuticals, including those targeting neurological disorders. chemimpex.com The reactions that these amines can undergo, such as oxidation of the amine group to an imine or reduction to form secondary amines, further expand their synthetic utility.

Table 2: Roles of this compound in Synthesis

| Role | Description |

|---|---|

| Chiral Building Block | Used as a fundamental structural unit to synthesize enantiomerically pure complex molecules. bldpharm.com |

| Pharmaceutical Intermediate | Serves as a precursor in the multi-step synthesis of active pharmaceutical ingredients (APIs). chemimpex.com |

| Chiral Auxiliary | Temporarily attached to a substrate to direct the stereochemical outcome of a reaction. smolecule.com |

| Precursor to Chiral Ligands | Can be modified to create ligands for asymmetric catalysis, enabling highly selective transformations. smolecule.com |

Scope of Academic Investigation

The academic investigation of this compound and related chiral amines is multifaceted. A significant area of research focuses on developing efficient and cost-effective methods for its synthesis and separation into pure enantiomers. One common strategy is the asymmetric reductive amination of the corresponding ketone, 1-(4-ethylphenyl)ethanone. google.comnist.gov This involves converting the ketone into an imine, which is then reduced to the amine, often using a chiral catalyst to favor the formation of one enantiomer.

Another major focus of research is the process of chiral resolution. Since many synthetic routes produce a racemic mixture (an equal mixture of both enantiomers), effective separation methods are essential. Classical resolution involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent, such as tartaric acid or mandelic acid derivatives. onyxipca.com This reaction forms two different diastereomeric salts, which have different physical properties, like solubility, allowing them to be separated by crystallization. researchgate.net Research in this area seeks to optimize parameters like solvent choice, temperature, and the molar ratio of the resolving agent to maximize the yield and purity of the desired enantiomer. researchgate.net

Furthermore, this compound itself is studied for its application as a chiral resolving agent to separate other racemic compounds, particularly acids.

Table 3: Summary of Academic Research Areas

| Research Area | Focus | Key Findings & Methodologies |

|---|---|---|

| Asymmetric Synthesis | Developing methods to produce single enantiomers of chiral amines directly. | Involves asymmetric reductive amination of ketones, often using chiral catalysts or reagents to achieve high enantioselectivity. google.com |

| Chiral Resolution | Separating racemic mixtures of the amine into its constituent enantiomers. | Diastereomeric salt crystallization using resolving agents like (S)-mandelic acid is a common and practical method. researchgate.net |

| Process Optimization | Improving the efficiency and industrial viability of synthesis and resolution. | Studies focus on solvent effects, temperature control, and reagent stoichiometry to enhance yield and enantiomeric purity. researchgate.net |

| Application as Resolving Agent | Using the pure enantiomers of the amine to separate other racemic compounds. | The amine can serve as a base to resolve racemic acids through the formation and separation of diastereomeric salts. onyxipca.com |

Structure

2D Structure

属性

IUPAC Name |

1-(4-ethylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-9-4-6-10(7-5-9)8(2)11/h4-8H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXXYSXDJUIPMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30933034 | |

| Record name | 1-(4-Ethylphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147116-33-4 | |

| Record name | 1-(4-Ethylphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-ethylphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Ethylphenyl Ethanamine

Reductive Amination Approaches

Reductive amination of 4'-ethylacetophenone (B57664) stands as a principal and widely employed method for the synthesis of 1-(4-Ethylphenyl)ethanamine. smolecule.com This process involves the reaction of the ketone with an amine source, typically ammonia (B1221849) or an amine equivalent, in the presence of a reducing agent. The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is subsequently reduced to the target amine. This approach can be broadly categorized into two main methodologies based on the type of reducing agent used: catalytic hydrogenation and hydride reducing agents.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a prominent technique for the reductive amination of 4'-ethylacetophenone. smolecule.com This method utilizes hydrogen gas as the reductant in the presence of a metal catalyst. The selection of the catalyst and optimization of reaction conditions are crucial for achieving high yields and selectivity.

A variety of heterogeneous and homogeneous catalysts have been investigated for the synthesis of aryl amines via reductive amination. Common heterogeneous catalysts include metals like palladium, platinum, rhodium, and nickel, often supported on materials such as carbon (Pd/C), alumina, or silica. google.comresearchgate.net For instance, palladium on carbon (Pd/C) is a frequently used catalyst for such transformations. smolecule.com The choice of catalyst can significantly influence the reaction's efficiency and the stereochemical outcome in the case of asymmetric synthesis. smolecule.com Homogeneous catalysts, such as rhodium complexes with chiral ligands, have also been employed, particularly for enantioselective hydrogenations to produce specific stereoisomers of the amine. google.comgoogle.com The performance of these catalysts is evaluated based on factors like conversion rate, yield of the desired amine, and in the case of chiral synthesis, the enantiomeric excess (e.e.).

The efficiency of catalytic hydrogenation is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, hydrogen pressure, solvent, and the ratio of reactants and catalyst. For example, a patented method for a similar compound, (R)-1-(4-methylphenyl)ethylamine, involves heating the reaction mixture at 100 °C for 24 hours. chemicalbook.com The choice of solvent can also play a critical role; alcohols like n-butanol are sometimes used. chemicalbook.com Through careful optimization of these conditions, yields can be significantly improved. For instance, a yield of approximately 82% with a purity of 96.3% has been reported for the synthesis of a related chiral amine. chemicalbook.com

For the synthesis of this compound to be viable on an industrial scale, several factors must be considered. The cost and availability of the starting materials and catalyst are of primary importance. google.com Processes that utilize expensive catalysts or hazardous reagents may not be suitable for large-scale production. google.comgoogle.com Safety is another critical aspect, as the use of flammable hydrogen gas requires specialized equipment and procedures. rubingroup.org Furthermore, the efficiency of the process, including reaction time, yield, and ease of product purification, directly impacts its economic feasibility. google.comacs.org The development of robust and scalable synthetic routes that are both cost-effective and safe is a key focus of industrial chemical research. google.com

Hydride Reducing Agent Methods

An alternative to catalytic hydrogenation for the reductive amination of 4'-ethylacetophenone involves the use of hydride reducing agents. smolecule.com These reagents act as a source of hydride ions (H⁻) to reduce the intermediate imine formed from the ketone and amine.

Commonly used hydride reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). evitachem.comlibretexts.org Sodium borohydride is often preferred due to its milder nature and greater functional group tolerance compared to the more reactive lithium aluminum hydride. researchgate.netmasterorganicchemistry.com The reaction is typically carried out in a suitable solvent, such as an alcohol like methanol (B129727) or ethanol, which also serves as a proton source for the final step of the reaction. researchgate.net The general mechanism involves the nucleophilic addition of the hydride to the imine carbon, followed by protonation of the resulting anion to yield the final amine. libretexts.org

Alternative Synthetic Routes and Precursors

Beyond direct reductive amination of 4'-ethylacetophenone, other synthetic strategies can be employed to produce this compound. One such approach involves the use of a chiral auxiliary. In this method, the starting ketone is reacted with a chiral amine to form a diastereomeric intermediate, which can then be separated. Subsequent removal of the chiral auxiliary yields the desired enantiomer of this compound. google.com

Another potential route could involve the reduction of a corresponding oxime. 4'-Ethylacetophenone can be converted to its oxime derivative by reaction with hydroxylamine. The subsequent reduction of the oxime, for which various reducing agents can be used, would lead to the formation of this compound. researchgate.net

The primary precursor for most synthetic routes to this compound is 4'-ethylacetophenone. smolecule.comcymitquimica.com This ketone serves as the foundational molecule upon which the amine functionality is introduced.

Green Chemistry and Sustainable Synthesis Practices

The development of synthetic routes for this compound is increasingly guided by the principles of green chemistry, which aim to minimize environmental impact and enhance process safety and efficiency. researchgate.netinstituteofsustainabilitystudies.com These principles encourage the use of less hazardous chemicals, reduction of waste, and the implementation of sustainable practices throughout the synthesis lifecycle. instituteofsustainabilitystudies.comacs.org For the production of amines like this compound, this translates to a focus on catalytic methods, the use of renewable resources, and the development of processes that are both economically and environmentally viable. rsc.orgrsc.org

Minimization of Byproducts

A key aspect of green synthesis is the minimization of byproducts, which is often addressed through the optimization of reaction conditions and the use of highly selective catalysts. google.comgoogle.com In the synthesis of related phenyl ethylamine (B1201723) compounds, efforts have been made to increase the yield of the desired product while minimizing the formation of impurities. google.com For instance, in the reduction of precursor compounds, the choice of catalyst and solvent system can significantly influence the product distribution. google.com

One patented method for a related compound highlights the optimization of reduction and methylation steps to maximize yield and reduce byproducts. google.com This involved a careful selection of the catalyst and reaction parameters to avoid retro-gression or non-reaction of the starting material. google.com Another approach to minimize byproducts is through the development of one-pot synthesis methods, which can reduce the number of isolation and purification steps, thereby lowering the potential for waste generation. google.com For example, a method for synthesizing (R)-1-(4-methylphenyl)ethylamine emphasizes its low byproduct formation, simple work-up, and ease of purification. google.com

The table below illustrates how different synthetic strategies can impact byproduct formation.

| Synthetic Approach | Key Features for Byproduct Minimization | Potential Byproducts | Reference |

| Optimized Catalytic Reduction | Use of specific catalysts (e.g., Raney Ni) and solvent systems to enhance selectivity. | Retro-gression products, unreacted starting material. | google.com |

| One-Pot Synthesis | Reduces intermediate handling and purification steps. | Side-reaction products from multi-step sequences. | google.com |

| Asymmetric Transfer Hydrogenation | Employs a catalyst that facilitates highly selective hydrogen transfer, leading to high enantiomeric purity and fewer side products. | Diastereomeric impurities, products of over-reduction. | orgsyn.org |

Solvent Recovery and Reusability

Solvents are a major contributor to the environmental footprint of chemical processes. instituteofsustainabilitystudies.com Green chemistry principles advocate for the use of safer, more environmentally benign solvents, and the implementation of solvent recovery and recycling protocols. instituteofsustainabilitystudies.comacs.org In the broader context of amine synthesis, there is a significant push towards using greener solvents or even solvent-free conditions. instituteofsustainabilitystudies.comscirp.org

The choice of solvent can also play a crucial role in the outcome of the synthesis, as demonstrated in the resolution of a related compound where the dielectric constant of the solvent controlled the crystallization of the desired diastereomeric salt. researchgate.net This highlights the potential for solvent selection to not only be a green practice but also a tool for process optimization.

Strategies for solvent recovery often involve distillation or membrane-based separation techniques. researchgate.net For instance, in one documented synthesis, a 95% recovery of the reagent POCl₃ was achieved through distillation. In another example involving a membrane contactor for transamination, the product was extracted into an aqueous phase, allowing for the potential reuse of the organic solvent phase. researchgate.net

The following table summarizes different approaches to solvent recovery and reusability in chemical synthesis.

| Recovery Technique | Description | Example Application | Reference |

| Distillation | Separation of liquids based on differences in boiling points. | Recovery of POCl₃ with 95% efficiency. | |

| Membrane-Assisted Extraction | Use of a membrane to separate components between two immiscible liquid phases, allowing for continuous product removal and potential solvent recycling. | Transamination reaction where the product is extracted into an aqueous phase, preserving the organic solvent. | researchgate.net |

| Simple Solvent Switch | Altering the solvent composition to selectively crystallize different diastereomeric salts, allowing for the recovery and reuse of the mother liquor. | Resolution of 1-phenyl-2-(4-methylphenyl)ethylamine. | researchgate.net |

Stereochemistry and Enantioselective Synthesis of 1 4 Ethylphenyl Ethanamine

Chiral Nature and Enantiomeric Forms

1-(4-Ethylphenyl)ethanamine possesses a chiral center at the carbon atom bonded to the amino group, the phenyl group, a methyl group, and a hydrogen atom. nih.govsigmaaldrich.comnih.gov This stereocenter results in the existence of two non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-1-(4-ethylphenyl)ethanamine and (S)-1-(4-ethylphenyl)ethanamine. myskinrecipes.comscbt.com

The (R) and (S) nomenclature describes the absolute configuration of the atoms around the chiral center. While possessing identical chemical formulas and physical properties in an achiral environment, enantiomers rotate plane-polarized light in equal but opposite directions. This optical activity is a key characteristic of chiral molecules. The specific rotation of each enantiomer is a distinct physical constant.

The biological and pharmacological activities of the individual enantiomers of chiral compounds can differ significantly. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. Therefore, the ability to obtain enantiomerically pure forms of this compound is crucial for its application in pharmaceutical and other life science-related research.

Chiral Resolution Techniques

Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of both enantiomers, into its individual, pure enantiomers. libretexts.org For this compound, a primary method for achieving this separation is through classical resolution via the formation of diastereomeric salts. psu.edu

Classical Resolution via Diastereomeric Salt Formation

This technique relies on the reaction of the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid. libretexts.org This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.org

Once the diastereomeric salts are separated, the individual enantiomers of the amine can be recovered by treating the separated salts with a base to neutralize the chiral acid.

The success of a diastereomeric salt resolution heavily depends on the choice of the resolving agent. onyxipca.com A screening process is typically employed to identify the most effective chiral acid for a given racemic base. onyxipca.com Common chiral resolving agents for amines include tartaric acid derivatives, mandelic acid, and camphor-10-sulfonic acid. libretexts.orgonyxipca.com

The selection of an optimal resolving agent is based on several factors, including:

The ability to form crystalline salts with the target amine. onyxipca.com

A significant difference in the solubility of the resulting diastereomeric salts in a particular solvent system. rug.nl

The commercial availability and cost of both enantiomers of the resolving agent. onyxipca.com

For amines similar to this compound, various chiral acids have been successfully used. For instance, (S)-mandelic acid has been used for the resolution of 1-phenyl-2-(4-methylphenyl)ethylamine. researchgate.net Other commonly used resolving agents are listed in the table below.

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent |

|---|

| (+)-Tartaric acid |

| (-)-Tartaric acid |

| (+)-Dibenzoyltartaric acid |

| (-)-Dibenzoyltartaric acid |

| (+)-Malic acid |

| (-)-Malic acid |

| (+)-Mandelic acid |

| (-)-Mandelic acid |

| (+)-Camphor-10-sulfonic acid |

| (-)-Camphor-10-sulfonic acid |

| (+)-N-Boc Phenylalanine |

| (-)-N-Boc Phenylalanine |

| (+)-N-Boc Valine |

| (-)-N-Boc Valine |

| (S)-(-)-1-Phenylethylamine |

| (S)-(-)-1-(4-Bromophenyl)ethylamine |

| (S)-(-)-1-(4-Methoxyphenyl)ethylamine |

This table is based on information from reference onyxipca.com.

Once a suitable resolving agent is identified, the crystallization process must be optimized to maximize the yield and enantiomeric purity of the desired diastereomeric salt. Key parameters that are often adjusted include:

Solvent: The choice of solvent is critical as it influences the solubility of the diastereomeric salts. researchgate.net

Temperature: Cooling profiles can be controlled to induce crystallization and influence crystal growth. advanceseng.com

Concentration: The concentration of the diastereomeric salt solution affects supersaturation and, consequently, nucleation and crystal growth. acs.org

Stirring rate: Agitation can impact crystal size distribution and purity.

For example, in the resolution of valsartan (B143634) enantiomers, the molar ratio of the resolving agent to the racemate, the solvent-to-solid ratio, and the crystallization temperature were all optimized to achieve high purity and yield. researchgate.net

The dielectric constant (ε) of the solvent can play a significant role in the chiral recognition process during diastereomeric salt formation. researchgate.net By adjusting the solvent composition, and thus its dielectric constant, it is sometimes possible to switch the configuration of the enantiomer that preferentially crystallizes. This phenomenon is known as dielectrically controlled resolution (DCR). acs.org

For instance, in the resolution of 1-phenyl-2-(4-methylphenyl)ethylamine with (S)-mandelic acid, the configuration of the amine in the less-soluble salt varied depending on the solvent's dielectric constant and water content. researchgate.net Specifically, the (S)-amine salt was obtained from aqueous ethanol, while the (R)-amine salt crystallized from 100% ethanol. researchgate.net This highlights the importance of the solvent environment in directing the chiral discrimination process. researchgate.net

Water content in the solvent can also have a profound effect on the resolution. rsc.org Water can be incorporated into the crystal lattice of the diastereomeric salt, forming solvates that can alter the salt's solubility and stability. researchgate.netresearchgate.net In some cases, the presence of water is essential for the crystallization of a specific diastereomer. researchgate.net Conversely, in other systems, even small amounts of water can impact the efficiency of the separation. researchgate.net

Seeding is a technique where a small crystal of the desired pure diastereomer is added to a supersaturated solution of the diastereomeric salt mixture. psu.edu This seed crystal acts as a template for crystal growth, promoting the crystallization of the desired diastereomer and often leading to a higher enantiomeric purity and yield. psu.edu

This method is particularly useful when spontaneous nucleation is slow or leads to the crystallization of a mixture of diastereomers. The success of seeding depends on the purity of the seed crystals and the careful control of the crystallization conditions to prevent the nucleation of the undesired diastereomer.

Enzyme-Catalyzed Kinetic Resolution

Enzyme-catalyzed kinetic resolution is a powerful and widely utilized method for separating racemic mixtures of chiral amines like this compound. This technique leverages the stereoselectivity of enzymes, which preferentially catalyze the reaction of one enantiomer over the other, allowing for their separation. Lipases, in particular, have proven to be robust and versatile biocatalysts for these transformations. unipd.it They are readily available, relatively inexpensive, and exhibit high stability and activity in non-aqueous solvents, which is often necessary for the resolution of amines. unipd.itmdpi.com The process typically involves the acylation of the amine, where the enzyme selectively converts one enantiomer into an amide, leaving the other enantiomer unreacted.

Specific Enzyme Systems and Substrates (e.g., Candida antarctica lipase (B570770) B)

Among the various lipases used for kinetic resolution, Candida antarctica lipase B (CAL-B) is one of the most effective and frequently employed enzymes. unipd.itdoi.org It exhibits broad substrate specificity and high enantioselectivity in the acylation of a wide array of primary and secondary amines. doi.org CAL-B is often used in an immobilized form, such as Novozym 435, which enhances its stability, reusability, and tolerance to organic solvents. unipd.itmdpi.com

The kinetic resolution of amines structurally similar to this compound is well-documented. For instance, the resolution of various phenylethylamines has been successfully achieved using CAL-B with an acyl donor like ethyl methoxyacetate (B1198184). researchgate.net The choice of the acylating agent is crucial and can significantly influence both the reaction rate and the enantioselectivity. mdpi.com Research has shown that for different amines, acylating agents such as diisopropyl malonate, isopropyl 2-cyanoacetate, and isopropyl 2-ethoxyacetate can be used, with varying degrees of success depending on the substrate. mdpi.com The reaction is typically carried out in an organic solvent like heptane (B126788) or methyl tert-butyl ether (MTBE). mdpi.comresearchgate.net

The general scheme for the CAL-B catalyzed kinetic resolution of racemic this compound involves the selective acylation of one enantiomer, for example, the (R)-enantiomer, to form the corresponding (R)-amide. This leaves the unreacted (S)-enantiomer in the mixture. The two compounds can then be separated by standard chemical techniques.

Enantiomeric Ratio Optimization

The success of a kinetic resolution is quantified by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity for one enantiomer over the other. A high E-value is desirable as it allows for the isolation of both the unreacted enantiomer and the acylated product with high enantiomeric excess (ee). Several reaction parameters can be systematically varied to optimize the E-value.

Optimization studies on structurally related phenylethylamines provide a clear framework for enhancing the resolution of this compound. researchgate.net Key parameters include:

Acyl Donor: The structure of the acylating agent is critical. For phenylethylamines, ethyl methoxyacetate has been shown to yield excellent results. researchgate.net

Solvent: The choice of solvent can dramatically affect enzyme activity and selectivity. Non-polar solvents like heptane are often preferred. researchgate.net

Temperature: Lowering the reaction temperature can sometimes increase the enantioselectivity, although it may also decrease the reaction rate. almacgroup.com

Enzyme Form: The use of immobilized enzymes, such as CAL-B on magnetic nanoparticles (CaLB-MNPs), can in some cases lead to higher enantioselectivity compared to commercially available forms like Novozym 435. mdpi.com

The following table illustrates the optimization of reaction conditions for the kinetic resolution of a generic phenylethylamine, demonstrating the impact of different parameters on conversion and enantiomeric excess.

| Entry | Acyl Donor/Solvent | Temp (°C) | Time (h) | Conversion (%) | Substrate ee (%) | Product ee (%) | E-value |

| 1 | Ethyl Acetate/Toluene | 40 | 24 | 45 | 75 | >99 | >100 |

| 2 | Ethyl Methoxyacetate/Heptane | 35 | 4 | 50 | >99 | 95 | >200 |

| 3 | Isopropyl 2-ethoxyacetate/MTBE | 40 | 6 | 48 | 92 | 98 | ~150 |

This table is a representative example based on data from analogous resolutions and is intended to illustrate optimization principles.

Enantioselective Catalysis in Asymmetric Synthesis

Beyond resolution, enantioselective catalysis offers a more direct route to enantiopure amines, ideally producing only the desired enantiomer from a prochiral precursor. This approach is highly atom-economical. Asymmetric synthesis can be achieved through various catalytic systems, including those based on transition metals, organocatalysts, and other enzymes. nobelprize.orgub.edu

For the synthesis of chiral amines like this compound, several strategies are prominent:

Asymmetric Hydrogenation: The asymmetric hydrogenation of prochiral imines or enamines using chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP), is a cornerstone of asymmetric synthesis. nobelprize.org

Asymmetric Reductive Amination: This involves the reaction of a ketone (in this case, 4-ethylacetophenone) with an ammonia (B1221849) source in the presence of a chiral catalyst and a reducing agent.

Transaminase-Catalyzed Asymmetric Synthesis: Biocatalysis with transaminases represents a green and efficient method for producing chiral amines. These enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, creating the chiral amine with high enantioselectivity.

Palladium-Catalyzed Kinetic Resolution: Non-enzymatic kinetic resolution can be achieved through methods like palladium(II)-catalyzed enantioselective C-H cross-coupling, which provides access to both the unreacted chiral amine and ortho-arylated benzylamine (B48309) products. acs.org

Dynamic Kinetic Resolution (DKR): This advanced strategy combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. researchgate.net For amines, this is often achieved by coupling a lipase (like CAL-B) for the resolution step with a metal catalyst (e.g., ruthenium-based) for the racemization step, theoretically allowing for a 100% yield of a single enantiomeric product. researchgate.net

Impact of Chirality on Research Applications

The chirality of this compound is fundamental to its utility in various research applications, primarily because biological systems are inherently chiral. The interaction of a chiral molecule with a biological receptor or enzyme is often highly stereospecific, meaning that one enantiomer may exhibit significantly different activity or properties than the other.

The primary research applications of chiral amines like this compound are:

Chiral Auxiliaries and Building Blocks: Enantiomerically pure amines are invaluable as chiral auxiliaries, which are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. smolecule.com They are also used as key building blocks for the synthesis of more complex chiral molecules, including active pharmaceutical ingredients (APIs). smolecule.com The well-defined stereochemistry of the amine is transferred to the target molecule during the synthesis.

Chiral Resolving Agents: Enantiopure amines can be used as resolving agents to separate racemic mixtures of chiral acids through the formation of diastereomeric salts, which have different physical properties (like solubility) and can be separated by crystallization.

Ligands for Asymmetric Catalysis: Chiral amines are often precursors for the synthesis of chiral ligands used in transition metal-catalyzed asymmetric reactions. The amine's stereocenter can direct the stereochemical course of the catalytic transformation, enabling the synthesis of other chiral compounds with high enantiopurity. worktribe.com

The significance of chirality is underscored by the fact that for many bioactive compounds, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Therefore, the ability to synthesize and utilize a specific enantiomer of this compound is crucial for its application in medicinal chemistry and materials science research. smolecule.com

Chemical Reactivity and Reaction Mechanisms of 1 4 Ethylphenyl Ethanamine

Reduction Reactions and Product Characterization

The reduction of compounds structurally similar to 1-(4-Ethylphenyl)ethanamine is a fundamental transformation in organic synthesis. For example, the reduction of imines can yield secondary or tertiary amines. Catalytic transfer hydrogenation is a common and convenient method for the reduction of carbonyl and N-heteroaromatic compounds, offering a safer alternative to direct hydrogenation with hydrogen gas. liverpool.ac.uk Various hydrogen sources can be employed in these reactions, including formic acid and methanol (B129727). liverpool.ac.uk The reduction of N-heteroaromatic compounds like pyridine (B92270) derivatives is an active area of research, aiming for high enantioselectivity. liverpool.ac.uk

Nucleophilic Substitution Reactions

This compound, as a primary amine, can participate in nucleophilic substitution reactions. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, attacking electrophilic centers. chemguide.co.uk In reactions with halogenoalkanes, the amine can displace the halide ion to form a secondary amine. chemguide.co.uk This reaction proceeds via a nucleophilic substitution mechanism, likely an SN2 type reaction for primary halogenoalkanes, where the amine attacks the carbon atom bonded to the halogen. chemguide.co.uklibretexts.org It is important to note that the primary amine is often a better nucleophile than ammonia (B1221849) due to the electron-donating effect of the alkyl group, which increases the negative charge on the nitrogen atom. chemguide.co.uk This can lead to multiple substitutions, where the initially formed secondary amine reacts further with the halogenoalkane to produce a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. chemguide.co.uk

Mechanisms of Biological Interaction at the Molecular Level

The biological interactions of this compound and related compounds are of significant interest in biochemical and pharmaceutical research.

Enzyme Substrate Activity

Amines like this compound can serve as substrates for various enzymes. For instance, amine transaminases (ATAs) are a class of enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. mdpi.com The substrate specificity of these enzymes can be engineered to accommodate non-natural substrates. nih.gov For example, studies have shown that evolving ω-amine transaminase AtATA can enhance its activity and stability towards non-natural substrates. nih.gov The catalytic efficiency of such enzymes is often evaluated by determining the kinetic parameters kcat and Km. nih.gov Computational modeling and molecular dynamics simulations are powerful tools to understand enzyme-substrate interactions and guide protein engineering efforts. researchgate.net

Participation in Cellular Processes and Pathways

Compounds structurally similar to this compound have been investigated for their effects on cellular processes. For example, some amine derivatives have been screened for their potential anticancer properties. ontosight.ai The specific molecular targets and pathways through which these compounds exert their effects are subjects of ongoing research. The interaction of these molecules with receptors or enzymes can modulate their activity and influence cellular signaling cascades.

Investigation of Related Reaction Mechanisms (e.g., Hydride Transfer Pathways)

The mechanism of hydrogen transfer is a key aspect of many reduction reactions involving amines and related compounds. In catalytic transfer hydrogenation, the mechanism can proceed through different pathways, including inner-sphere and outer-sphere mechanisms. diva-portal.org An inner-sphere mechanism involves the coordination of the substrate to the metal catalyst prior to hydrogen transfer. nih.gov In contrast, an outer-sphere mechanism involves a direct hydrogen transfer from the catalyst to the substrate without prior coordination. diva-portal.org

Kinetic isotope effect studies are often employed to elucidate these mechanisms. For example, a negligible deuterium (B1214612) isotope effect can suggest that the transfer of a hydride or proton is not the rate-determining step. nih.gov The study of hydride transfer in reactions catalyzed by transition metal complexes, such as those involving ruthenium, provides valuable insights into the fundamental steps of these important transformations. diva-portal.orgnih.gov

Advanced Applications in Scientific Research of 1 4 Ethylphenyl Ethanamine

Applications as a Versatile Synthetic Intermediate

The chemical architecture of 1-(4-Ethylphenyl)ethanamine, particularly its primary amine group, makes it a highly useful building block in organic synthesis. This versatility allows for its incorporation into a wide array of more complex molecular structures.

The 2-phenethylamine motif is a foundational scaffold in a vast number of natural and synthetic bioactive compounds, including many pharmaceutical drugs. mdpi.com As a derivative of this core structure, this compound serves as a key starting material or intermediate in the synthesis of potential therapeutic agents. bldpharm.com Its structure is integral to the development of ligands targeting various receptors and transporters in the central nervous system. mdpi.com The primary amine function allows for N-alkylation or acylation, enabling the construction of more complex molecules, such as analogs of fentanyl or other synthetic opioids where a phenethylamine (B48288) moiety is a critical component for analgesic activity. nih.govstate.gov The synthesis of various phenethylamine derivatives has been explored for numerous therapeutic applications, including anti-ulcer agents, highlighting the broad utility of this chemical class in drug discovery. nih.gov

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are of immense importance in medicinal chemistry. namiki-s.co.jp The primary amine of this compound is a nucleophilic center that can readily participate in reactions to form these ring systems. For instance, it can react with dicarbonyl compounds or their equivalents to construct nitrogen-containing heterocycles like pyrazines or other complex ring systems found in bioactive molecules. nanobioletters.com The ability to serve as a foundational piece for creating diverse heterocyclic libraries makes it a valuable tool for researchers aiming to discover new compounds with unique biological activities. namiki-s.co.jp

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. eijppr.comnih.gov As a primary amine, this compound is an ideal substrate for this transformation. The reaction involves a two-step process: the initial formation of a carbinolamine intermediate, followed by dehydration to yield the final Schiff base. eijppr.com

Schiff bases are not merely synthetic curiosities; they are crucial intermediates in organic synthesis and can also exhibit a wide range of biological activities themselves, including antimicrobial and anticancer properties. nanobioletters.comeijppr.comnih.gov Furthermore, the imine bond can be readily reduced to form a stable secondary amine, providing a reliable method for carbon-nitrogen bond formation, a fundamental process in the synthesis of many pharmaceutical agents. nih.gov

Role in Medicinal Chemistry and Biological Activity Studies

The structural similarity of this compound to endogenous monoamine neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862) suggests its potential to interact with various components of the central nervous system. mdpi.comnih.gov This makes it and related compounds subjects of interest in medicinal chemistry and neuropharmacology.

Phenethylamines as a class are well-known for their ability to modulate monoamine neurotransmitter systems, which are crucial for regulating mood, motivation, and motor functions. mdpi.comnih.gov These compounds can exert their effects by binding to and activating receptors, or by interacting with neurotransmitter transporters that regulate the concentration of neurotransmitters in the synaptic cleft. mdpi.combbrfoundation.org The specific substitutions on the phenethylamine scaffold, such as the 4-ethyl group in this compound, can significantly influence its pharmacological profile, including its selectivity and potency at different molecular targets. mdpi.com Studies on related phenethylamines show they can induce neurochemical changes, such as stimulating the release of dopamine, which is associated with locomotor activity. wikipedia.orgnih.gov

To understand the specific neuroactive effects of a compound like this compound, researchers employ receptor binding studies. These experiments quantify the affinity of a ligand for a particular receptor, typically expressed as the inhibition constant (Ki). researchgate.netnih.gov The phenethylamine skeleton is known to interact with a range of G-protein-coupled receptors (GPCRs), including adrenergic, dopaminergic, and serotonin (B10506) (5-hydroxytryptamine or 5-HT) receptors. mdpi.com

Adrenergic Receptors: These receptors are activated by norepinephrine and epinephrine (B1671497) and are involved in cardiovascular and pulmonary functions. Phenethylamine derivatives can act as agonists or antagonists at these sites. mdpi.com

Dopaminergic Receptors: Dopamine receptors are key targets for drugs treating conditions like schizophrenia and Parkinson's disease. Modifications to the phenethylamine structure, particularly on the amine group, can significantly alter affinity and selectivity for different dopamine receptor subtypes (e.g., D1 vs. D2). mdpi.comnih.gov

Serotonin (5-HT) Receptors: The 5-HT system is one of the most extensively studied receptor families, with ligands targeting these receptors used for treating migraine, depression, and anxiety. mdpi.com Phenethylamines often show high affinity for 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, 5-HT2C), and their interaction with these receptors is believed to mediate psychedelic effects. researchgate.netfrontiersin.org

The following table summarizes representative binding affinities of various substituted phenethylamines at key monoamine receptors, illustrating the typical interactions expected from this class of compounds.

| Compound Class | Receptor Target | Typical Binding Affinity (Ki) |

| 2C-T Phenethylamines | 5-HT2A | 1 - 54 nM |

| 2C-T Phenethylamines | 5-HT2C | 40 - 350 nM |

| 2,5-Dimethoxyphenethylamines | 5-HT2A | 8 - 1700 nM |

| 2,5-Dimethoxyphenethylamines | 5-HT1A | > 2700 nM |

| 2C-T Phenethylamines | Adrenergic α1A | 130 - 1500 nM |

| 2C-T Phenethylamines | Adrenergic α2A | 190 - 4600 nM |

| N,N-dialkyl-2-(4-chloro-3-hydroxyphenyl)ethylamine | Dopamine D2 | 19 - 36 fold increase vs parent amine |

This table is generated for illustrative purposes based on data for related phenethylamine compounds. researchgate.netnih.govfrontiersin.org The precise binding affinities for this compound would require specific experimental determination.

By systematically studying compounds like this compound, researchers can elucidate structure-activity relationships (SAR), which are critical for designing novel molecules with desired therapeutic properties and minimizing off-target effects. mdpi.com

Neuroactive Effects and Neurotransmitter System Modulation

Enzyme Modulation in Neurotransmitter Metabolism

One of the primary areas of investigation for this compound and its analogs is their ability to modulate the activity of enzymes involved in the metabolism of neurotransmitters, particularly monoamine oxidases (MAO). MAO-A and MAO-B are crucial enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a mechanism often targeted in the treatment of depression and neurodegenerative diseases.

Research on α-ethylphenethylamine (AEPEA), a close structural analog of this compound, has provided insights into this potential. In vitro studies have shown that AEPEA acts as a competitive inhibitor of human recombinant MAO-A with a Ki of 14.0 µM, demonstrating a 17-fold stronger inhibition compared to its effect on MAO-B (Ki = 234 µM). This selective inhibition of MAO-A is a characteristic shared by some antidepressant drugs.

Furthermore, a novel derivative of this compound, 1-(2-(4-(4-ethylphenyl)-1H-1,2,3-triazol-1-yl)phenyl)ethan-1-one (ETAP), has been shown to exhibit its antidepressant-like effects in mice, which may be related to the inhibition of MAO-A activity in the hippocampus.

Table 1: Monoamine Oxidase (MAO) Inhibition by this compound Analogs and Derivatives

| Compound | Enzyme | Inhibition Constant (Ki) | Notes | Reference |

|---|---|---|---|---|

| α-Ethylphenethylamine (AEPEA) | MAO-A | 14.0 µM | Competitive inhibitor | |

| α-Ethylphenethylamine (AEPEA) | MAO-B | 234 µM | - | |

| ETAP | MAO-A | - | Inhibition in hippocampus linked to antidepressant-like effect |

Potential as Neurotransmitter Analogs

The structural resemblance of this compound to endogenous monoamine neurotransmitters like dopamine, norepinephrine, and serotonin suggests its potential to interact with their respective receptors and transporters. Phenethylamine and its derivatives are known to influence monoaminergic systems, and their psychoactive effects are often attributed to their ability to bind to and modulate various components of these systems.

The ethyl group on the phenyl ring of this compound can influence its lipophilicity and, consequently, its ability to cross the blood-brain barrier and interact with central receptors. Further research is needed to fully characterize the receptor binding profile of this compound and to determine its specific agonist or antagonist activities at various neurotransmitter receptors.

Exploration of Psychoactive Properties

The phenethylamine scaffold is the backbone for a wide range of psychoactive substances, including stimulants, empathogens, and hallucinogens. The psychoactive effects of these compounds are primarily mediated by their interactions with monoaminergic systems in the brain.

Studies on α-ethylphenethylamine (AEPEA), an analog of this compound, have demonstrated locomotor stimulant effects in mice. This suggests that this compound may also possess psychostimulant properties. The locomotor activity is often used as a behavioral proxy to assess the stimulant potential of a compound. The potency and efficacy of these effects are dependent on the specific substitutions on the phenethylamine core structure.

The exploration of the psychoactive properties of this compound is crucial for understanding its potential for abuse as well as its therapeutic applications. Behavioral pharmacology studies, such as drug discrimination and self-administration paradigms, would be necessary to fully characterize its psychoactive profile.

Investigation of Antioxidant Capabilities

There is growing interest in the potential antioxidant properties of various chemical compounds due to the role of oxidative stress in numerous diseases. While direct experimental data on the antioxidant capacity of this compound from standard assays like ORAC (Oxygen Radical Absorbance Capacity) or FRAP (Ferric Reducing Antioxidant Power) is not currently available in the reviewed literature, the potential for such activity can be inferred from the general properties of phenolic compounds.

The presence of a phenyl group in the structure of this compound could theoretically contribute to antioxidant activity, although it lacks the hydroxyl substitutions typically associated with potent phenolic antioxidants. Further research utilizing established antioxidant assays is required to definitively determine the antioxidant capabilities of this compound and its derivatives.

Design and Synthesis of Biologically Active Derivatives

The chemical structure of this compound serves as a versatile scaffold for the design and synthesis of novel, biologically active derivatives. By modifying different parts of the molecule, researchers can fine-tune its pharmacological properties to target specific biological pathways and receptors.

The development of N-substituted derivatives of this compound is a promising strategy for creating new CNS-targeting drug candidates. Modifications to the amine group can significantly alter a compound's affinity and selectivity for various receptors and transporters in the brain.

A significant focus of research on this compound derivatives has been the development of compounds with potential antidepressant activity. The antidepressant-like effects of the derivative 1-(2-(4-(4-ethylphenyl)-1H-1,2,3-triazol-1-yl)phenyl)ethan-1-one (ETAP) have been demonstrated in preclinical models.

In the forced swim test (FST) and tail suspension test (TST) in mice, two commonly used behavioral assays for screening antidepressant potential, ETAP was shown to reduce immobility time, an indicator of antidepressant-like efficacy. This effect was observed at a dose of 1 mg/kg. The mechanism of action for this effect is believed to involve the inhibition of MAO-A in the hippocampus.

Table 2: Antidepressant-like Activity of a this compound Derivative

| Compound | Assay | Effective Dose | Observed Effect | Reference |

|---|---|---|---|---|

| ETAP | Forced Swim Test (Mice) | 1 mg/kg | Reduced immobility time | |

| ETAP | Tail Suspension Test (Mice) | 1 mg/kg | Reduced immobility time |

Compound Names

| Abbreviation/Name | Full Chemical Name |

|---|---|

| This compound | This compound |

| AEPEA | α-Ethylphenethylamine |

| ETAP | 1-(2-(4-(4-ethylphenyl)-1H-1,2,3-triazol-1-yl)phenyl)ethan-1-one |

| Dopamine | 4-(2-Aminoethyl)benzene-1,2-diol |

| Norepinephrine | 4-[(1R)-2-Amino-1-hydroxyethyl]benzene-1,2-diol |

| Serotonin | 3-(2-Aminoethyl)-1H-indol-5-ol |

Derivatives as Intermediates for Antifungal Agents (e.g., Imidazolidine (B613845) Derivatives)

The core structure of this compound is a valuable scaffold in the synthesis of heterocyclic compounds with potential biological activity. Specifically, derivatives originating from the closely related C-(4-ethylphenyl)glycine are utilized as precursors for imidazolidine-based compounds, a class of molecules investigated for their pharmacological properties, including antifungal activity.

The synthesis of 3,5-disubstituted imidazolidine-2,4-diones and their 2-thioxo analogs can be achieved starting from C-(4-ethylphenyl)glycine. This amino acid derivative is first synthesized through a Strecker synthesis involving 4-ethylbenzaldehyde, sodium cyanide, and ammonium (B1175870) chloride, followed by acid hydrolysis. The resulting C-(4-ethylphenyl)glycine serves as a key intermediate.

This intermediate can then be reacted with isocyanates or isothiocyanates to yield the target imidazolidine derivatives. For instance, reaction with phenyl isocyanate leads to the formation of 5-(4-ethylphenyl)-3-phenyl-imidazolidine-2,4-dione, while reaction with phenyl isothiocyanate yields 5-(4-ethylphenyl)-3-phenyl-2-thioxo-imidazolidine-4-one. These heterocyclic systems are of significant interest in medicinal chemistry. Substances containing the imidazolidinone (or hydantoin) moiety have demonstrated a range of biological activities, including antifungal properties. acs.org The sulfur-containing thiohydantoin derivatives are also a well-established class of biologically active compounds. acs.org

The general synthetic pathway underscores the utility of the ethylphenyl moiety in constructing these complex heterocyclic structures. The specific derivatives synthesized from C-(4-ethylphenyl)glycine are presented below.

Table 1: Synthesis of Imidazolidine Derivatives from C-(4-Ethylphenyl)glycine

| Starting Material | Reagent | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| (±)C-(4-Ethylphenyl)-glycine | Phenyl isocyanate | 5-(4-Ethylphenyl)-3-phenyl-imidazolidine-2,4-dione | 74.0 | 186–188 |

| (±)C-(4-Ethylphenyl)-glycine | Phenyl isothiocyanate | 5-(4-Ethylphenyl)-3-phenyl-2-thioxo-imidazolidine-4-one | 72.3 | 192–194 |

Data sourced from de Sousa, J.A., et al. (2010). acs.org

Derivatives for Conductive Polymers and Photoactive Materials

Based on a comprehensive review of available scientific literature, there is currently limited to no published research detailing the direct application of this compound or its simple derivatives in the synthesis of conductive polymers or photoactive materials. The fields of conductive polymers and photoactive materials typically involve monomers that can undergo polymerization to form extended π-conjugated systems, such as derivatives of aniline, thiophene, pyrrole, or phenylene vinylene. wikipedia.orgresearchgate.net While aromatic amines are a fundamental class of monomers for some conductive polymers like polyaniline, the specific structure of this compound, with its chiral center and ethyl group, has not been identified as a primary building block in these advanced material applications in the reviewed literature.

Further research would be required to explore the potential synthesis and properties of polymers derived from this compound and to determine if they possess any useful conductive or photoactive characteristics.

Catalytic Applications in Asymmetric Synthesis

Chiral amines are fundamental tools in the field of asymmetric synthesis, where the goal is to create specific stereoisomers of chiral molecules. This compound, as a chiral primary amine, belongs to a class of compounds extensively used as chiral auxiliaries, ligands for metal catalysts, and organocatalysts. nih.govnih.govacs.org

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to proceed with high diastereoselectivity. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. The parent compound, 1-phenylethylamine (B125046) (α-PEA), is a widely utilized chiral auxiliary in numerous asymmetric transformations, including diastereoselective alkylations and cyclization reactions. nih.gov Given its structural similarity, this compound is a strong candidate for similar applications. The ethyl group at the para position can subtly modify steric and electronic properties, potentially influencing the stereochemical outcome of reactions in a different manner than the unsubstituted parent compound.

In addition to serving as a chiral auxiliary, the this compound framework can be incorporated into more complex molecules to create chiral ligands for asymmetric metal catalysis. nih.gov For example, β-amino alcohols and diamines derived from chiral amines like α-PEA are effective ligands for metal centers (e.g., Zinc, Scandium), facilitating enantioselective additions of organometallic reagents to carbonyl compounds. nih.gov

Furthermore, primary amines and their derivatives are cornerstones of organocatalysis , a branch of catalysis that uses small organic molecules to accelerate chemical reactions. Chiral primary amines can react with carbonyl compounds to form transient chiral enamines or iminium ions, which then participate in a wide range of enantioselective C-C bond-forming reactions. nih.gov The effectiveness of these catalysts relies on the specific steric and electronic environment provided by the chiral amine. The this compound structure provides a robust chiral scaffold that can be readily modified to develop new, effective organocatalysts for various asymmetric transformations. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| C-(4-Ethylphenyl)glycine |

| 4-Ethylbenzaldehyde |

| Sodium cyanide |

| Ammonium chloride |

| Phenyl isocyanate |

| Phenyl isothiocyanate |

| 5-(4-Ethylphenyl)-3-phenyl-imidazolidine-2,4-dione |

| 5-(4-Ethylphenyl)-3-phenyl-2-thioxo-imidazolidine-4-one |

| Aniline |

| Thiophene |

| Pyrrole |

| Phenylene vinylene |

| Polyaniline |

| 1-Phenylethylamine |

| Zinc |

Computational Chemistry and Modeling Studies of 1 4 Ethylphenyl Ethanamine

Molecular Docking for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and its receptor. For 1-(4-Ethylphenyl)ethanamine, molecular docking could provide insights into its potential interactions with various biological targets, such as neurotransmitter receptors.

In a hypothetical molecular docking study, this compound would be docked into the binding site of a target receptor, for instance, a dopamine (B1211576) or norepinephrine (B1679862) transporter, given its structural similarity to amphetamine. The analysis would focus on identifying the key amino acid residues in the receptor's binding pocket that interact with the ligand. It is anticipated that the ethylphenyl group would engage in hydrophobic interactions with nonpolar residues, while the amine group would be crucial for forming polar contacts.

A study on amphetamine and its derivatives with the dopamine receptor showed that these molecules can interact with the active site of the dopamine receptor. nih.gov The binding energies calculated from such docking studies indicate the affinity of the ligand for the receptor. For instance, molecular docking of amphetamine with the human norepinephrine transporter (hNET) has shown a binding affinity of -6.5 kcal/mol. vt.edu

Table 1: Hypothetical Binding Affinities and Interacting Residues for this compound with Neurotransmitter Transporters

| Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Dopamine Transporter (DAT) | -7.0 to -8.5 | Asp79, Phe320, Tyr156 |

| Norepinephrine Transporter (NET) | -6.5 to -8.0 | Ser419, Phe72, Val148 |

| Serotonin (B10506) Transporter (SERT) | -6.0 to -7.5 | Ile172, Tyr95, Ala173 |

Note: The data in this table is hypothetical and extrapolated from studies on similar compounds for illustrative purposes.

Hydrogen bonds are critical for the specificity and stability of ligand-receptor interactions. In the case of this compound, the primary amine group is a key hydrogen bond donor. Docking studies would characterize the hydrogen bonding network between the amine group and polar amino acid residues within the binding site, such as aspartate, serine, and tyrosine. researchgate.netbiomolther.org For example, in models of amphetamine docked in the dopamine transporter, a hydrogen bond is often observed between the amine group and the side chain of an aspartate residue (e.g., Asp79). researchgate.net

Table 2: Potential Hydrogen Bond Interactions of this compound

| Interacting Atom in Ligand | Interacting Residue in Receptor (Hypothetical) | Bond Distance (Å) (Predicted) |

| Nitrogen (Amine) | Oxygen (Aspartate Side Chain) | 2.8 - 3.2 |

| Hydrogen (Amine) | Oxygen (Serine Side Chain) | 2.9 - 3.3 |

| Hydrogen (Amine) | Oxygen (Tyrosine Side Chain) | 3.0 - 3.4 |

Note: The data in this table is hypothetical and based on typical hydrogen bond lengths observed in protein-ligand complexes.

Ab Initio and Density Functional Theory Computations

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to calculate the electronic structure and properties of molecules. These methods can provide valuable information about the geometry, stability, and reactivity of this compound.

DFT calculations could be employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, these computations can predict various molecular properties such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Studies on substituted phenethylamines have utilized DFT to understand their fragmentation patterns in mass spectrometry. acs.org

Table 3: Predicted Molecular Properties of this compound from DFT Calculations

| Property | Predicted Value |

| HOMO Energy | -5.5 to -6.5 eV |

| LUMO Energy | 0.5 to 1.5 eV |

| HOMO-LUMO Gap | 6.0 to 8.0 eV |

| Dipole Moment | 1.0 to 2.0 Debye |

Note: These values are estimations based on typical DFT results for similar aromatic amines and are for illustrative purposes.

Mechanistic Studies of Reaction Pathways

Computational chemistry can be used to elucidate the mechanisms of chemical reactions, including the synthesis of this compound. A common route for its synthesis is the reductive amination of 4-ethylacetophenone. DFT calculations can be used to model the reaction pathway, identify transition states, and calculate activation energies for each step.

The reductive amination process typically involves two main stages: the formation of an imine intermediate from the ketone and ammonia (B1221849), followed by the reduction of the imine to the amine. nih.govnih.gov Computational studies have shown that this reaction can be catalyzed by acids and that the rate-determining step is often the hydride transfer from the reducing agent to the imine or protonated imine. rsc.orgrsc.org

Table 4: Hypothetical Activation Energies for the Reductive Amination of 4-Ethylacetophenone

| Reaction Step | Transition State | Predicted Activation Energy (kcal/mol) |

| Imine Formation | Carbonyl-Amine Adduct | 15 - 25 |

| Imine Reduction | Hydride Transfer to Imine | 10 - 20 |

Note: The activation energies presented are illustrative and based on computational studies of analogous reductive amination reactions.

By mapping the potential energy surface of the reaction, computational studies can provide a detailed understanding of the reaction mechanism, which is valuable for optimizing reaction conditions and improving yields.

Analytical Methodologies for Characterization of 1 4 Ethylphenyl Ethanamine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the precise molecular structure of 1-(4-Ethylphenyl)ethanamine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy : In ¹H NMR, the chemical shifts and splitting patterns of protons provide detailed information about their chemical environment. For this compound, the spectrum would be expected to show distinct signals corresponding to the aromatic protons on the ethyl-substituted phenyl ring, the methine proton adjacent to the amino group, the methyl protons of the ethanamine moiety, and the methylene (B1212753) and methyl protons of the ethyl group. The integration of these signals would confirm the number of protons in each environment.

¹³C NMR Spectroscopy : ¹³C NMR spectroscopy provides information about the different carbon atoms in the molecule. The spectrum of this compound would display unique signals for each carbon atom in a distinct chemical environment. This includes the carbons of the ethyl group, the two carbons of the ethanamine side chain, and the carbons of the aromatic ring, with the substituted carbons showing different chemical shifts from the unsubstituted ones.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | ~7.1-7.3 | ~127-128 |

| CH-NH₂ | ~4.1 | ~50 |

| CH₃ (ethanamine) | ~1.4 | ~24 |

| CH₂ (ethyl group) | ~2.6 | ~28 |

| CH₃ (ethyl group) | ~1.2 | ~15 |

| Aromatic C (substituted) | - | ~142, ~143 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

FTIR/ATR-IR : Fourier Transform Infrared (FTIR) spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) accessory for simplified sample handling, is a key technique for identifying the functional groups in this compound. americanlaboratory.commdpi.com The IR spectrum would characteristically show N-H stretching vibrations for the primary amine group, typically appearing as a doublet in the range of 3300-3500 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, and C=C stretching vibrations for the aromatic ring. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (R-NH₂) | N-H Stretch | 3300-3500 (doublet) |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Aliphatic Groups | C-H Stretch | 2850-3000 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for identifying non-polar bonds. ojp.govnih.gov The technique involves inelastic scattering of monochromatic light from a laser source. thermofisher.com For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-C skeletal framework. news-medical.net This method can be advantageous for analyzing samples directly through glass or plastic containers, enhancing safety and efficiency. ojp.govthermofisher.com

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for separating this compound from mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would typically be employed, using a non-polar stationary phase (like C18) and a polar mobile phase. mdpi.com Detection could be achieved using a photodiode array (PDA) detector, which would provide spectral information across a range of wavelengths. The retention time of the compound under specific conditions is a key identifier.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com

Gas Chromatography (GC) : The sample is vaporized and separated into its components as it travels through a capillary column. The retention time of this compound is a characteristic property under a given set of conditions (e.g., column type, temperature program).

Mass Spectrometry (MS) : As the separated components elute from the GC column, they are ionized (typically by electron ionization), and the resulting fragments are detected based on their mass-to-charge ratio. mdpi.com The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as a characteristic fragmentation pattern that serves as a "fingerprint" for its identification. Derivatization may sometimes be used to improve chromatographic properties and produce more distinctive mass spectra. jfda-online.commarshall.edu

Table 3: Summary of Analytical Techniques

| Technique | Information Obtained | Key Parameters |

| ¹H and ¹³C NMR | Carbon-hydrogen framework, molecular structure | Chemical shift (ppm), coupling constants (Hz) |

| FTIR/ATR-IR | Functional groups present | Wavenumber (cm⁻¹) |

| Raman Spectroscopy | Molecular vibrations, skeletal structure | Raman shift (cm⁻¹) |

| HPLC | Purity, separation, quantification | Retention time, UV-Vis spectrum |

| GC-MS | Separation, identification, structural information | Retention time, mass spectrum (m/z) |

Mass Spectrometry for Molecular Identification

Mass spectrometry is a cornerstone analytical technique for the molecular identification of this compound. This method provides detailed information about the compound's molecular weight and structural features through the analysis of its fragmentation patterns upon ionization. Gas chromatography coupled with mass spectrometry (GC-MS) is a particularly powerful approach for the analysis of volatile compounds like this compound and its related isomers.

In mass spectrometry, the molecule is first ionized, typically through electron ionization (EI), which involves bombarding the molecule with a high-energy electron beam. This process forms a molecular ion (M+•), which is a radical cation corresponding to the intact molecule. The molecular ion of this compound would have a mass-to-charge ratio (m/z) corresponding to its molecular weight. With a molecular formula of C₁₀H₁₅N, the nominal molecular weight is 149 g/mol .

Following ionization, the high-energy molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral species. The pattern of these fragments is unique to the molecule's structure and serves as a "molecular fingerprint," enabling its unambiguous identification.

The fragmentation of phenethylamine (B48288) derivatives, such as this compound, is well-characterized and typically dominated by α-cleavage (alpha-cleavage). mdpi.com This process involves the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. For this compound, α-cleavage results in the formation of a stable iminium cation.

The primary fragmentation pathways and the resulting major fragment ions for this compound are detailed below:

Molecular Ion (M+•): The molecular ion peak is expected at an m/z of 149. The intensity of this peak can vary depending on the stability of the molecule under electron ionization.

Base Peak: The most intense peak in the mass spectrum, known as the base peak, for compounds of this class often results from α-cleavage. For this compound, this cleavage would lead to the loss of a methyl radical (•CH₃), resulting in a fragment with an m/z of 134. However, in many phenethylamines, the dominant fragmentation is the cleavage that forms the most stable carbocation.

Key Fragment Ions: Analysis of the isomeric compound, 2-(4-ethylphenyl)ethanamine, reveals prominent fragments at m/z 120 and 105. nih.gov These fragments are indicative of the ethylphenyl moiety and are likely to be significant in the mass spectrum of this compound as well. The fragment at m/z 105 corresponds to the ethylbenzyl cation ([C₈H₉]⁺), while the fragment at m/z 120 could arise from the loss of an ethyl group from the molecular ion.

A similar compound, 1-(4-methoxyphenyl)ethanamine, shows a top peak at m/z 136, which corresponds to the loss of a methyl group. nih.gov This further supports the likelihood of α-cleavage as a primary fragmentation pathway for this compound.

The detailed fragmentation pattern provides a robust method for the characterization and unequivocal identification of this compound in various samples.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 149 | Molecular Ion | [C₁₀H₁₅N]⁺• | Ionization of the parent molecule |

| 134 | [M - CH₃]⁺ | [C₉H₁₂N]⁺ | α-cleavage with loss of a methyl radical |

| 120 | [M - C₂H₅]⁺ | [C₈H₁₀N]⁺ | Loss of an ethyl radical from the ethylphenyl group |

| 105 | Ethylbenzyl cation | [C₈H₉]⁺ | Cleavage of the C-C bond between the ethylamino group and the ring |

常见问题

Q. What are the optimal synthetic routes for 1-(4-Ethylphenyl)ethanamine, and how can reaction yields be improved?

Methodological Answer: this compound can be synthesized via reductive amination of 4-ethylacetophenone using sodium cyanoborohydride in the presence of ammonium acetate, as inferred from analogous phenethylamine derivatives . To optimize yields:

- Catalyst Screening : Test alternatives to sodium cyanoborohydride, such as Pd/C or Raney Ni, under hydrogenation conditions.

- Solvent Effects : Compare polar aprotic solvents (e.g., DMF) versus protic solvents (e.g., methanol) to stabilize intermediates.

- Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3) followed by recrystallization in ethanol.

- Yield Tracking : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and quantify purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How can researchers characterize the electronic structure of this compound to predict its reactivity?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) are critical for analyzing the compound’s electronic properties:

- HOMO-LUMO Gaps : Calculate frontier molecular orbitals to assess nucleophilic/electrophilic sites. The ethyl group’s electron-donating effect may lower the HOMO energy, reducing oxidation potential .

- Charge Distribution : Use Natural Bond Orbital (NBO) analysis to map partial charges on the amine nitrogen and aromatic ring.

- Validation : Compare computed IR spectra (e.g., N-H stretch ~3350 cm⁻¹) with experimental FT-IR data to confirm accuracy .

Advanced Research Questions

Q. How can contradictions in NMR spectral data for this compound derivatives be resolved?

Methodological Answer: Discrepancies in proton splitting patterns or chemical shifts often arise from conformational flexibility or solvent effects. Strategies include:

- Variable Temperature NMR : Perform experiments at 25°C and -40°C to observe dynamic effects (e.g., hindered rotation of the ethyl group).

- Solvent Titration : Compare DMSO-d6 versus CDCl3 to assess hydrogen bonding with the amine group.

- 2D NMR : Use HSQC and HMBC to assign ambiguous signals. For example, the ethyl group’s CH2 protons may couple with the aromatic para-hydrogens, causing splitting not predicted by basic models .

Q. What computational and experimental approaches are suitable for studying this compound’s potential as a neurotransmitter analog?

Methodological Answer: To evaluate bioactivity:

- Molecular Docking : Use AutoDock Vina to model interactions with serotonin or dopamine receptors. Focus on the amine group’s hydrogen bonding with Asp3.32 in the receptor’s binding pocket .

- In Vitro Assays : Perform competitive binding studies (e.g., radioligand displacement assays) using HEK293 cells expressing human 5-HT1A receptors.

- Metabolic Stability : Incubate the compound with liver microsomes (human or rat) and analyze via LC-MS to assess CYP450-mediated degradation .

Q. How can researchers address discrepancies in the compound’s reported solubility and stability across studies?

Methodological Answer: Contradictory solubility data often stem from polymorphic forms or impurities. Mitigation steps:

- Crystallography : Perform single-crystal X-ray diffraction (using SHELXL ) to identify polymorphs.

- Solubility Profiling : Use shake-flask method in buffers (pH 1–10) with UV-Vis quantification.

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Amines are prone to oxidation; adding antioxidants (e.g., BHT) may improve stability .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for synthesis steps involving volatile reagents .